molecular formula C15H26O2 B14717469 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol CAS No. 21090-69-7

1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol

Cat. No.: B14717469
CAS No.: 21090-69-7
M. Wt: 238.37 g/mol
InChI Key: YJJGUJJNDXCWEG-UHFFFAOYSA-N
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Description

1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is a complex organic compound with a unique structure It belongs to the class of methanoazulenes, which are known for their intricate ring systems and diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of a precursor molecule under specific conditions to form the methanoazulene ring system

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of metal catalysts and high-pressure reactors to facilitate the cyclization and functionalization steps efficiently.

Chemical Reactions Analysis

Types of Reactions

1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl or carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols or ketones, while reduction typically yields alcohols.

Scientific Research Applications

1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cedrol: A sesquiterpene alcohol with a similar ring structure.

    Isocedrol: An isomer of cedrol with different functional groups.

    Epicedrol: Another isomer with distinct stereochemistry.

Uniqueness

1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

21090-69-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4,8,10,10-tetramethyltricyclo[7.1.1.01,5]undecane-7,8-diol

InChI

InChI=1S/C15H26O2/c1-9-5-6-15-8-11(13(15,2)3)14(4,17)12(16)7-10(9)15/h9-12,16-17H,5-8H2,1-4H3

InChI Key

YJJGUJJNDXCWEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC23C1CC(C(C(C2)C3(C)C)(C)O)O

Origin of Product

United States

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